molecular formula C15H25NO B6781176 N-spiro[3.3]heptan-3-yl-5-oxaspiro[3.5]nonan-8-amine

N-spiro[3.3]heptan-3-yl-5-oxaspiro[3.5]nonan-8-amine

Cat. No.: B6781176
M. Wt: 235.36 g/mol
InChI Key: PJSLEZLUGHZKJJ-UHFFFAOYSA-N
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Description

N-spiro[33]heptan-3-yl-5-oxaspiro[35]nonan-8-amine is a complex organic compound characterized by its unique spirocyclic structure

Properties

IUPAC Name

N-spiro[3.3]heptan-3-yl-5-oxaspiro[3.5]nonan-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-5-14(6-1)9-3-13(14)16-12-4-10-17-15(11-12)7-2-8-15/h12-13,16H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSLEZLUGHZKJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC2NC3CCOC4(C3)CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-spiro[33]heptan-3-yl-5-oxaspiro[35]nonan-8-amine typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, pressure, and choice of solvents, play a crucial role in optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to achieve large-scale production while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-spiro[3.3]heptan-3-yl-5-oxaspiro[3.5]nonan-8-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: Substitution reactions can occur at specific positions on the spirocyclic rings, leading to the formation of new compounds with modified properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-spiro[3.3]heptan-3-yl-5-oxaspiro[3.5]nonan-8-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Industry: Used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-spiro[3.3]heptan-3-yl-5-oxaspiro[3.5]nonan-8-amine involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Spiro[3.3]heptane: Shares the spirocyclic core but lacks the additional functional groups present in N-spiro[3.3]heptan-3-yl-5-oxaspiro[3.5]nonan-8-amine.

    5-oxaspiro[3.5]nonan-8-amine: Similar structure but with different substituents, leading to variations in chemical properties and applications.

Uniqueness

This compound stands out due to its dual spirocyclic rings and the presence of an amine group, which confer unique reactivity and potential for diverse applications in scientific research.

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